Methyl 2-pyrazinecarboxylate 4-oxide

Catalog No.
S11191765
CAS No.
770-00-3
M.F
C6H6N2O3
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-pyrazinecarboxylate 4-oxide

CAS Number

770-00-3

Product Name

Methyl 2-pyrazinecarboxylate 4-oxide

IUPAC Name

methyl 4-oxidopyrazin-4-ium-2-carboxylate

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c1-11-6(9)5-4-8(10)3-2-7-5/h2-4H,1H3

InChI Key

ZTAQCRRTNOJVIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C[N+](=C1)[O-]
, biological activity, synthesis methods, applications, interaction studies—and comparing them with similar yet distinct compounds, researchers can leverage the versatility of "5-Methyl-2-pyrazinecarboxylate" across multiple scientific disciplines.References:
CN1392143A – Process for preparing 5-methyl pyrazine-2-carboxylic acid
ChemicalBook – 5521-55-1 – 5-Methyl-2-pyrazinecarboxylic acid
LookChem – CAS No.:34597-54-1
EBI CHEBI Database Entry ID:94688
SciDirect Topics – Pyrazinecarboxylic Acid
PubChem Compound CID72662 – Methyl 2-pyrazinecarboxylate
Benchchem Product Page – 15551373–8 – 2-pyrazinecarboxylic acid methyl ester

The preparation method involves several steps starting from basic organic compounds:

  • Cyclization: Pyruvaldehyde reacts with orthophenylenediamine at temperatures between 30°C to 90°C over durations ranging from half an hour to two hours using sodium pyrosulfite as catalyst. This step yields 3-methylbenzopyrazines after neutralization, processing industry salts, dehydration, and rectifying procedures .
  • Oxidation: The resulting 3-methyl benzopyrazines undergo oxidation by inorganic oxidizers within temperature ranges of 60°C to 105°C lasting one to four hours. Cooling followed by evaporation under controlled conditions produces potassium salt forms of 5-methylpyrazine-2,3-carboxylic acids .
  • Acidification & Decarboxylation: Acidification occurs when these potassium salts react with sulfuric acid at elevated temperatures around 115 ±10 °C while maintaining a mol ratio between sulfuric acid and oxidation products approximately 1.5:1 to 3:1. Post-reaction cooling completes the decarboxylation process yielding pure 5-methylpyrazine-2 carboxylic acid .

This compound has diverse applications across various fields including:

  • Organic Syntheses: It serves as an intermediate in synthesizing complex molecules used in pharmaceuticals and materials science .
  • Pharmaceutical Research: Its role in forming novel europium(III) complexes makes it valuable for studying Europium-based diagnostics and therapeutic agents .
  • Material Science: Participation in membrane-based solvent extraction and stripping processes highlights its utility in developing advanced separation technologies .

Given its reactivity profile, interaction studies typically focus on understanding how it behaves with different chemical entities. Specifically:

  • Complex Formation: Reactions involving Ln(NO₃)₃·6H₂O and K₄[W(CN)₈]·2H₂O demonstrate its capacity to form stable three-dimensional networks suitable for material engineering purposes .
  • Solvent Extraction: Membrane-based techniques have been explored to study simultaneous membrane based solvent extraction (MBSE) and membrane based solvent stripping (MBSS) mechanisms involving this molecule .

Similar Compounds Comparison

Several related compounds share similarities with 5-methyl-2-pyrazinecarboxylic acid but each exhibits distinct characteristics making them uniquely suited for specific applications:

Similar Compounds:

  • Pyrazinecarboxylic Acids: These include variations where substituent groups differ slightly, affecting physical properties and reactivities. Examples include 2-pyrazinecarboxylic acid methyl ester which can undergo oxidation reactions leading to varied product formations.
  • Europium Complexes: Derivatives formed through interactions with europium(III) show promise in diagnostic imaging and therapeutic applications due to their fluorescent properties .
  • Ln-metal Organic Frameworks (MOFs): Structures incorporating lanthanide metals along with organic linkers like those derived from 5-methyl-2-pyrazinecarboxylic acid exhibit potential in adsorption studies and catalysis .

By understanding these aspects—description,

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Exact Mass

154.03784206 g/mol

Monoisotopic Mass

154.03784206 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-08-2024

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